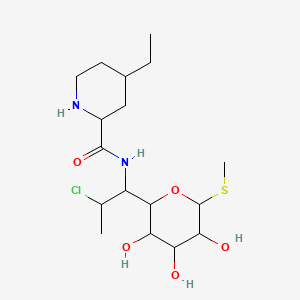

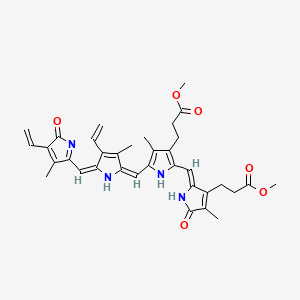

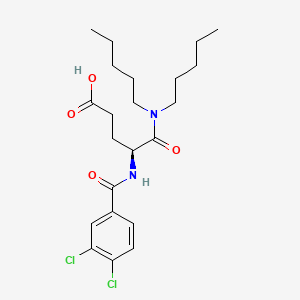

![molecular formula C24H26FN5O2 B1237405 [(18)F]p-MPPF](/img/structure/B1237405.png)

[(18)F]p-MPPF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-[18F]MPPF involves the fluorination of a precursor compound. The traditional method includes the use of an oil bath for heating, but microwave heating has also been explored as an alternative. The reaction typically involves the use of a nucleophilic substitution reaction where the precursor is reacted with a fluorine-18 source .

Industrial Production Methods: Industrial production of p-[18F]MPPF follows similar synthetic routes but is scaled up to meet the demand for clinical and research applications. The process involves stringent quality control measures to ensure the purity and specific activity of the radioligand .

Chemical Reactions Analysis

Types of Reactions: p-[18F]MPPF primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically undergo oxidation or reduction reactions under standard conditions .

Common Reagents and Conditions:

Reagents: Fluorine-18 source, precursor compound (p-MPPNO2)

Conditions: Heating (oil bath or microwave), appropriate solvents (e.g., acetonitrile), and catalysts if necessary.

Major Products: The major product of the reaction is p-[18F]MPPF, with minor radioactive by-products that are separated using high-pressure liquid chromatography (HPLC) .

Scientific Research Applications

p-[18F]MPPF is extensively used in scientific research, particularly in the field of neuroimaging. Its primary application is in PET imaging to study the distribution and density of serotonin 5-HT1A receptors in the brain. This has implications in understanding various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia .

Mechanism of Action

p-[18F]MPPF binds selectively to the serotonin 5-HT1A receptors, which are involved in regulating mood, anxiety, and other cognitive functions. By binding to these receptors, p-[18F]MPPF allows for the visualization and quantification of receptor distribution in the brain using PET imaging .

Comparison with Similar Compounds

[3H]8-OH-DPAT: A tritiated compound used for similar purposes but with different binding properties and imaging capabilities.

Uniqueness: p-[18F]MPPF is unique in its high selectivity and affinity for the serotonin 5-HT1A receptors, making it a preferred choice for studies focusing on the serotonergic system .

Properties

Molecular Formula |

C24H26FN5O2 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

4-(18F)fluoranyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyrimidin-2-ylbenzamide |

InChI |

InChI=1S/C24H26FN5O2/c1-32-22-6-3-2-5-21(22)29-16-13-28(14-17-29)15-18-30(24-26-11-4-12-27-24)23(31)19-7-9-20(25)10-8-19/h2-12H,13-18H2,1H3/i25-1 |

InChI Key |

ADELHWYAKAZUCR-FNNGWQQSSA-N |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC=CC=N3)C(=O)C4=CC=C(C=C4)[18F] |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC=CC=N3)C(=O)C4=CC=C(C=C4)F |

Synonyms |

4-fluoro-N-(2-(1-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinylbenzamide p-(18F)MPPF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

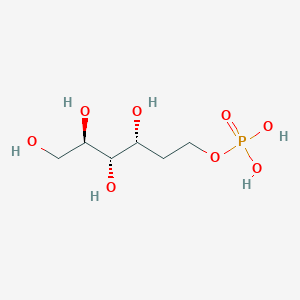

![N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1237334.png)

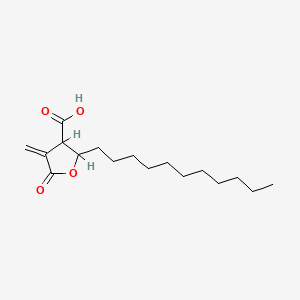

![N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide](/img/structure/B1237335.png)

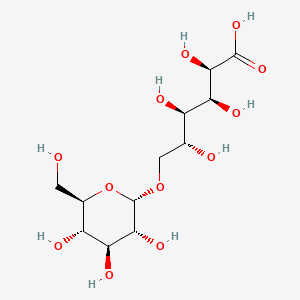

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-8-yloxyacetamide](/img/structure/B1237342.png)